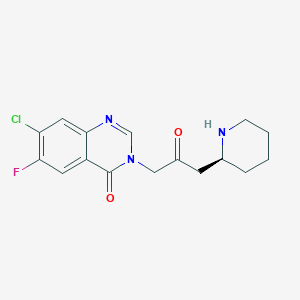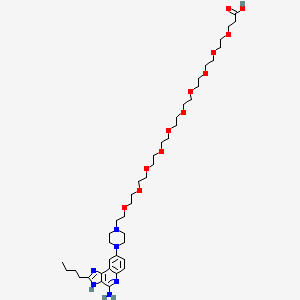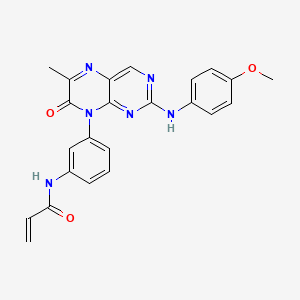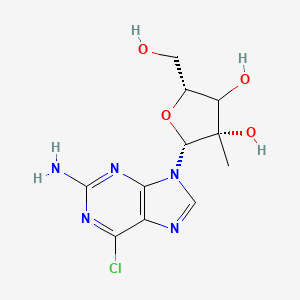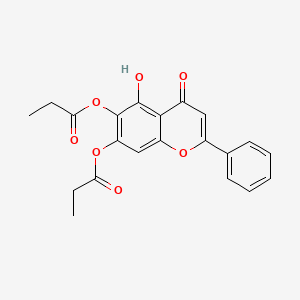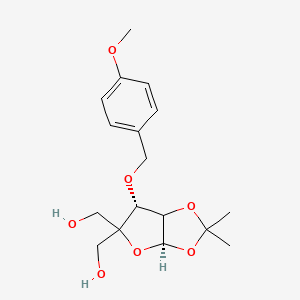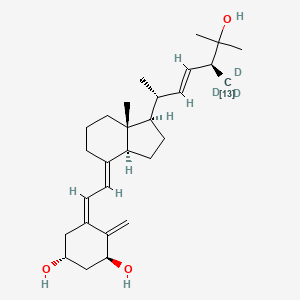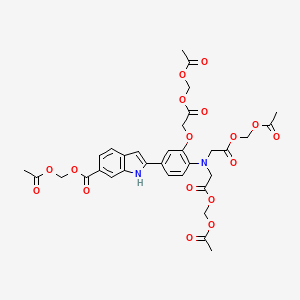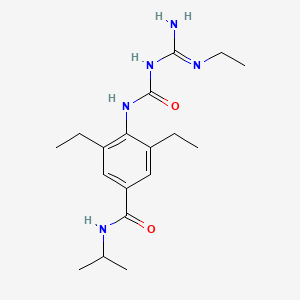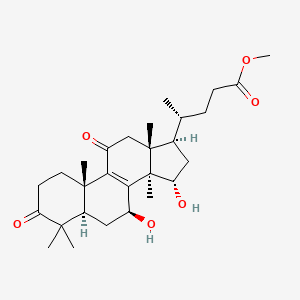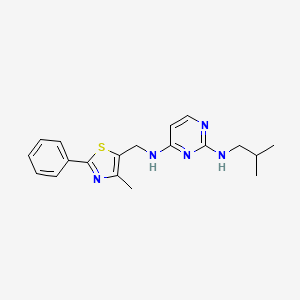![molecular formula C33H26BrN5O2 B12407788 3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N’-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N’-hydroxybenzenecarboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a carbazole core, which is known for its electronic properties, making it useful in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N’-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N’-hydroxybenzenecarboximidamide typically involves multiple steps, including the formation of the carbazole core, bromination, and subsequent functionalization with hydroxycarbamimidoyl and benzenecarboximidamide groups. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydroxycarbamimidoyl group, potentially converting it to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N’-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N’-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The carbazole core can interact with electron-rich or electron-deficient sites, influencing various pathways. The hydroxycarbamimidoyl and benzenecarboximidamide groups can form hydrogen bonds and other interactions, affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromophenyl)propionic acid: Shares the bromophenyl group but differs in the overall structure and functional groups.
1,2,3,9-Tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one: Contains a carbazole core but has different substituents and functional groups.
Uniqueness
Its structure allows for various interactions and modifications, making it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C33H26BrN5O2 |
|---|---|
Poids moléculaire |
604.5 g/mol |
Nom IUPAC |
3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C33H26BrN5O2/c34-27-9-1-4-20(14-27)19-39-30-12-10-23(21-5-2-7-25(15-21)32(35)37-40)17-28(30)29-18-24(11-13-31(29)39)22-6-3-8-26(16-22)33(36)38-41/h1-18,40-41H,19H2,(H2,35,37)(H2,36,38) |
Clé InChI |
IFJUAQPWGDLDDD-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)CN2C3=C(C4=C2C=CC(=C4)C5=CC(=CC=C5)/C(=N/O)/N)C=C(C=C3)C6=CC(=CC=C6)/C(=N/O)/N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CN2C3=C(C=C(C=C3)C4=CC(=CC=C4)C(=NO)N)C5=C2C=CC(=C5)C6=CC(=CC=C6)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



